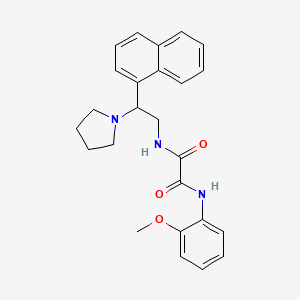

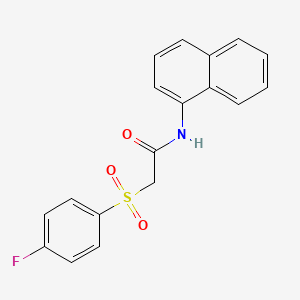

N1-(2-methoxyphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-methoxyphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, also known as MPPEO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, medicinal chemistry, and pharmacology. MPPEO belongs to the class of oxalamide compounds, which are known for their diverse biological activities.

科学的研究の応用

Sigma Receptor Binding and Antiproliferative Activity

Research has shown that compounds structurally related to N1-(2-methoxyphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, particularly those with naphthalene and methoxyphenyl groups, have been studied for their sigma receptor binding affinity and selectivity. For example, methyl-substituted piperidine derivatives have been explored for their sigma(1) ligand potency, demonstrating significant selectivity and antiproliferative activity in glioma cells. These findings suggest potential applications in tumor research and therapy due to the implicated sigma(1) antagonist activity (Berardi et al., 2005).

Metal Ion Sensing

Naphthoquinone-based chemosensors, incorporating structural elements like naphthalene, have demonstrated remarkable selectivity towards Cu2+ ions, showing a colorimetric response from orange to intense blue upon complexation. This selectivity and the ability to detect low concentrations of Cu2+ ions highlight their potential in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).

Conducting Polymers

Compounds with pyrrol-2-yl and naphthalene groups have been synthesized and utilized in the development of conducting polymers through electropolymerization. These materials, derived from low oxidation potential monomers, display stable electrical conductivity, suggesting applications in electronics and material science (Sotzing et al., 1996).

Fluorescence and Protein Interaction Studies

The interaction of fluorescent probes containing naphthalene and methoxyphenyl groups with proteins like Bovine Serum Albumin (BSA) has been investigated, revealing insights into binding mechanisms and fluorescence quenching. Such studies are crucial for understanding molecular interactions in biological systems and developing fluorescent probes for bioimaging (Ghosh et al., 2016).

Oxidation Reactions and Environmental Applications

Naphthalene dioxygenase enzymes have demonstrated the ability to oxidize compounds like toluene and ethylbenzene to their respective alcohols and aldehydes. This enzymatic activity has implications for bioremediation and environmental cleanup efforts, offering a method to degrade toxic organic compounds in polluted environments (Lee & Gibson, 1996).

特性

IUPAC Name |

N'-(2-methoxyphenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3/c1-31-23-14-5-4-13-21(23)27-25(30)24(29)26-17-22(28-15-6-7-16-28)20-12-8-10-18-9-2-3-11-19(18)20/h2-5,8-14,22H,6-7,15-17H2,1H3,(H,26,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYIGQDNKVGXQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxyphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2886398.png)

![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2886403.png)

![1-(2,3-dimethylphenyl)-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2886404.png)

![N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-{3-methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetamide](/img/structure/B2886407.png)

![tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate](/img/structure/B2886409.png)

![3-amino-6-ethyl-N-isopropyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2886412.png)

![2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2886413.png)

![N-[3'-acetyl-5-bromo-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2886419.png)